molecular formula C15H11ClO2S B12843205 Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester

Cat. No.: B12843205
M. Wt: 290.8 g/mol
InChI Key: WIGLQYQHKJWADT-UHFFFAOYSA-N
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Description

Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzene ring, a thioic acid group, and a phenylmethyl ester group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with benzyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to form the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-chloro-alpha-methyl-
  • Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-
  • Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester

Uniqueness

Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H11ClO2S

Molecular Weight

290.8 g/mol

IUPAC Name

S-benzyl 2-(4-chlorophenyl)-2-oxoethanethioate

InChI

InChI=1S/C15H11ClO2S/c16-13-8-6-12(7-9-13)14(17)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

WIGLQYQHKJWADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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